molecular formula C17H17ClN2O3S B4379441 N-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-methoxybenzenesulfonamide

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-methoxybenzenesulfonamide

Cat. No.: B4379441
M. Wt: 364.8 g/mol
InChI Key: BZOSEINLNOBWOI-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O3S/c1-23-14-3-5-15(6-4-14)24(21,22)20-9-8-12-11-19-17-7-2-13(18)10-16(12)17/h2-7,10-11,19-20H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZOSEINLNOBWOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NCCC2=CNC3=C2C=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901325834
Record name N-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-methoxybenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901325834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

364.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

18.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47203256
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

876891-37-1
Record name N-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-methoxybenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901325834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-methoxybenzenesulfonamide typically involves the following steps:

    Starting Materials: The synthesis begins with 5-chloroindole and 4-methoxybenzenesulfonyl chloride.

    Formation of Intermediate: The 5-chloroindole is reacted with an appropriate alkylating agent to introduce the ethyl group at the 2-position, forming an intermediate.

    Sulfonamide Formation: The intermediate is then reacted with 4-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to improve yield and purity. This includes controlling the temperature, reaction time, and the use of catalysts or solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-methoxybenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-methoxybenzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-methoxybenzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : N-[2-(5-Chloro-1H-indol-3-yl)ethyl]-4-methoxybenzenesulfonamide
  • CAS : 876891-37-1
  • Molecular Formula : C₁₇H₁₇ClN₂O₃S
  • Molar Mass : 364.85 g/mol .
  • Key Features :
    • Core Structure : Combines a 5-chloroindole moiety (electron-rich aromatic system) with a 4-methoxybenzenesulfonamide group.
    • Substituents : The 5-chloro group on the indole enhances electrophilicity, while the 4-methoxy group on the benzene ring modulates electronic and steric properties.

Comparison with Structurally Similar Sulfonamide Derivatives

Substitution Pattern and Electronic Effects

Compound Core Structure Key Substituents Biological Relevance Reference
Target Compound Indole + benzenesulfonamide 5-Cl (indole); 4-OMe (benzene) Potential antitumor/antimitotic activity (inferred from analogs)
N-[2-(5-Chloro-1H-indol-3-yl)ethyl]-4-nitrobenzenesulfonamide Indole + nitrobenzenesulfonamide 5-Cl (indole); 4-NO₂ (benzene) Higher electrophilicity due to nitro group; used in catalytic cyclizations
N-(3-Chloro-1H-indazol-5-yl)-4-methoxybenzenesulfonamide Indazole + benzenesulfonamide 3-Cl (indazole); 4-OMe (benzene) Anticancer activity; structural rigidity from indazole
N-(1-Allyl-3-chloro-4-ethoxy-1H-indazol-5-yl)-4-methoxybenzenesulfonamide Indazole + benzenesulfonamide Allyl, 4-OEt (indazole); 4-OMe (benzene) Crystal packing influenced by allyl and ethoxy groups; hydrogen-bonding networks

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups : The nitro group in the 4-nitrobenzenesulfonamide analog increases reactivity compared to the methoxy group in the target compound .
  • Indole vs. Indazole : Indazole derivatives exhibit enhanced rigidity and hydrogen-bonding capacity due to the fused pyrazole ring .

Functional Insights :

  • The target compound’s 5-chloroindole moiety aligns with antimitotic sulfonamides, but its single sulfonamide group may reduce potency compared to disulfonamide analogs .

Physicochemical Properties

Compound Melting Point Solubility Stability Reference
Target Compound Not reported Likely moderate in organic solvents (e.g., CH₂Cl₂) Stable under standard conditions
4-Chloro-N-[imino(heteroaryl)methyl]benzenesulfonamide derivatives 177–180°C (compound 11) Low aqueous solubility; requires DMSO for assays Sensitive to hydrolysis due to thioether linkages
N-(1-Allyl-3-chloro-4-ethoxyindazol-5-yl)-4-methoxybenzenesulfonamide Not reported Enhanced crystallinity due to allyl/ethoxy groups Stable in solid state; prone to allyl isomerization in solution

Critical Notes:

  • The target compound’s lack of polar groups (e.g., hydroxyl or amine) may limit aqueous solubility, a common challenge for sulfonamides .

Biological Activity

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-methoxybenzenesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C16H18ClN3O4S\text{C}_{16}\text{H}_{18}\text{ClN}_{3}\text{O}_{4}\text{S}
  • Molecular Weight : 367.85 g/mol
  • InChIKey : KVWWTCSJLGHLRM-UHFFFAOYSA-N

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of indole derivatives, including those similar to this compound. For instance, compounds with indole structures have shown efficacy against various pathogens, including Staphylococcus aureus and Mycobacterium tuberculosis.

  • Study Findings : A study demonstrated that indole derivatives exhibited significant antibacterial activity, particularly against methicillin-resistant strains of S. aureus (MRSA) and M. tuberculosis .

Antiviral Activity

Indole derivatives have also been investigated for their antiviral properties. Research into related compounds has shown promising results against viruses such as Hepatitis B Virus (HBV).

  • Case Study : The derivative N-(4-chlorophenyl)-4-methoxy-3-(methylamino)benzamide was reported to inhibit HBV replication effectively, demonstrating an IC50 value of 1.99 µM against wild-type HBV, which is significantly lower than that of existing antiviral drugs like lamivudine .

The biological activity of this compound may be attributed to its ability to interact with specific biological targets:

  • Inhibition of Enzymatic Activity : Indole derivatives often act by inhibiting key enzymes involved in pathogen survival and replication.
  • Modulation of Cellular Pathways : Some studies suggest that these compounds can influence intracellular signaling pathways that are crucial for viral replication and bacterial biofilm formation.

Research Findings Summary

Biological ActivityTarget OrganismsIC50 ValuesReferences
AntibacterialS. aureus, MRSANot specified
AntiviralHBV1.99 µM
CytotoxicityVarious cell linesNot specified

Safety and Toxicity

Understanding the safety profile is crucial for any therapeutic application. Preliminary toxicity studies on similar compounds indicate low acute toxicity levels, suggesting a favorable safety margin for further development.

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways and reaction conditions for N-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-methoxybenzenesulfonamide?

  • Methodology : The compound is synthesized via multi-step reactions. Key steps include:

  • Condensation : Reaction of 2-carboxaldehyde-5-chloroindole with nitromethane, followed by LiAlH4 reduction to yield 2-(5-chloro-1H-indol-3-yl)ethylamine .
  • Sulfonylation : Treatment with 4-nitrobenzenesulfonyl chloride under controlled conditions (ambient temperature, inert atmosphere) to form the sulfonamide bond. Column chromatography (pentane/ethyl acetate gradient) achieves 75–83% yields .
  • Critical Parameters : Solvent polarity, temperature control (reflux for 4–6 hours), and pH adjustments to prevent side reactions.

Q. Which spectroscopic techniques are critical for structural confirmation, and what key spectral markers validate the compound?

  • Techniques :

  • <sup>1</sup>H/<sup>13</sup>C NMR : Peaks at δ 8.22–7.05 ppm (aromatic protons), δ 3.33–2.89 ppm (ethyl bridge), and δ 149.5–110.7 ppm (carbon signals) confirm indole and sulfonamide moieties .
  • IR Spectroscopy : Bands at 3475 cm<sup>-1</sup> (N-H stretch) and 1533 cm<sup>-1</sup> (sulfonamide S=O) .
    • Validation : Cross-referencing with HRMS (e.g., MH<sup>+</sup> at m/z 380.0479) ensures molecular integrity .

Advanced Research Questions

Q. How do halogen substitutions (e.g., Cl at indole C5) influence biological activity compared to other analogs?

  • Structure-Activity Relationship (SAR) :

  • Chlorine : Enhances lipophilicity and membrane permeability, increasing antitumor activity (e.g., IC50 values < 1 µM in certain cancer cell lines) .
  • Comparative Table :
SubstituentBiological Activity (Example)Mechanism
5-Cl (Target Compound)Tubulin polymerization inhibitionAntimitotic
5-Br (Analog)Enhanced kinase inhibitionApoptosis induction
2-Me (Analog)Reduced cytotoxicityAltered receptor binding
  • Rationale : Halogens modulate electron-withdrawing effects and steric interactions, affecting target binding (e.g., tubulin or kinase active sites) .

Q. What computational and crystallographic methods are recommended for analyzing molecular interactions?

  • Tools :

  • SHELX Suite : For X-ray diffraction data refinement (e.g., SHELXL for small-molecule crystallography) .
  • WinGX/ORTEP : For visualizing anisotropic displacement ellipsoids and hydrogen-bonding networks (e.g., N-H···O interactions in crystal packing) .
    • Case Study : The dihedral angle between indole and sulfonamide planes (30.75° in analogs) influences conformational stability .

How can contradictions in biological data (e.g., varying IC50</sup> values across studies) be resolved?

  • Approach :

  • Standardized Assays : Use identical cell lines (e.g., NCI-60 panel) and protocols for reproducibility .
  • Meta-Analysis : Compare gene expression profiles (microarray data) to identify outliers due to differential expression of targets like carbonic anhydrases or tubulin isoforms .

Methodological Guidelines

  • Synthetic Optimization :

    • Employ HPLC (C18 column, acetonitrile/water mobile phase) for purity assessment (>98%) .
    • Monitor reaction progress via TLC (Rf 0.49 in pentane/ethyl acetate 1:1) .
  • Biological Evaluation :

    • In Vitro Models : Use MDA-MB-231 (breast cancer) or A549 (lung cancer) cells for antiproliferative assays .
    • Mechanistic Studies : Flow cytometry to assess cell cycle arrest (G2/M phase for tubulin-targeting agents) .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-methoxybenzenesulfonamide
Reactant of Route 2
Reactant of Route 2
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-methoxybenzenesulfonamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.